6-cyano-N-methylpyridine-2-carboxamide
Description
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-cyano-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H7N3O/c1-10-8(12)7-4-2-3-6(5-9)11-7/h2-4H,1H3,(H,10,12) |
InChI Key |
LWYGNKQBQWLYNW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=N1)C#N |
Origin of Product |
United States |
Chemical Synthesis Strategies and Methodologies for 6 Cyano N Methylpyridine 2 Carboxamide and Analogues
Retrosynthetic Analysis of the Pyyridine Carboxamide Nucleus
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 6-cyano-N-methylpyridine-2-carboxamide, the primary disconnections involve the C-N bonds of the carboxamide and the C-C bond of the cyano group.
A primary retrosynthetic disconnection breaks the amide bond, leading to 6-cyanopicolinic acid (or its activated derivative, such as an acyl chloride) and methylamine (B109427). This is a common and reliable transformation. A further disconnection of the 6-cyanopicolinic acid at the C-CN bond suggests a 6-halopicolinic acid precursor, where the halogen can be displaced by a cyanide nucleophile. Alternatively, the cyano group could be introduced earlier in the synthesis.
Another retrosynthetic approach involves disconnecting the pyridine (B92270) ring itself, which points towards multicomponent reaction strategies for its assembly from acyclic precursors. advancechemjournal.com This can be particularly useful for creating diverse analogues.
Table 1: Key Retrosynthetic Disconnections for 6-Cyano-N-Methylpyridine-2-Carboxamide
| Target Molecule | Disconnection | Precursors |
| 6-Cyano-N-methylpyridine-2-carboxamide | Amide C-N bond | 6-Cyanopicolinic acid and Methylamine |
| 6-Cyanopicolinic acid | C-CN bond | 6-Halopicolinic acid and a cyanide source |
| Pyridine Ring | Multiple C-C/C-N bonds | Acyclic aldehydes, ketones, and nitrogen sources (MCR) |
Precursor Synthesis and Intermediate Derivatization Approaches
The introduction of a cyano group onto a pyridine ring is a crucial step in the synthesis of the target molecule. Several methods are available for this transformation. One of the most common approaches is the palladium-catalyzed cyanation of aryl halides. nih.govrsc.org This method offers good functional group tolerance and generally proceeds under mild conditions. nih.gov For instance, a 6-halopyridine-2-carboxylate derivative can be subjected to a palladium-catalyzed reaction with a cyanide source, such as zinc cyanide or potassium cyanide, to introduce the cyano group at the 6-position.
Another strategy involves the cyanation of pyridine N-oxides. The N-oxide activates the pyridine ring towards nucleophilic attack, allowing for the introduction of a cyano group, typically at the 2- or 4-position. Subsequent deoxygenation would yield the desired cyanopyridine.
The formation of the N-methylcarboxamide group can be achieved through standard amide coupling reactions. 6-Cyanopicolinic acid can be activated with reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride, which then reacts with methylamine to yield the desired amide. mdpi.comnih.gov Alternatively, peptide coupling reagents can be employed for a direct condensation of the carboxylic acid and methylamine.
N-methylation of a pre-existing amide is also a viable strategy. While direct methylation of amides can sometimes be challenging due to the potential for O-methylation, selective N-methylation methods have been developed. organic-chemistry.orgacs.org For instance, using specific methylating agents under controlled conditions can favor the formation of the N-methylated product. acs.orgnih.govresearchgate.net
Advanced Synthetic Protocols for Construction of the 6-Cyano-N-Methylpyridine-2-Carboxamide Core
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to build complex molecular architectures.
Palladium-Catalyzed Cyanation: As mentioned earlier, this is a powerful tool for introducing the cyano group. The use of various palladium catalysts and ligands allows for the efficient cyanation of a wide range of (hetero)aryl halides, including those of pyridine. nih.govresearchgate.net
Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. scirp.orgwikipedia.org This reaction can be used to introduce an alkynyl group onto the pyridine ring, which can then be further transformed into other functional groups if desired for analogue synthesis. For example, a 6-halopyridine derivative could be coupled with a protected acetylene, followed by further synthetic manipulations. researchgate.netacs.orgsoton.ac.uk
Suzuki Coupling: The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide, catalyzed by a palladium complex. northwestern.edunih.govacs.orgresearchgate.netnih.gov This reaction is particularly useful for constructing biaryl structures or for introducing alkyl or aryl substituents onto the pyridine ring, thereby enabling the synthesis of a wide array of analogues.
Table 2: Overview of Catalytic Approaches
| Reaction | Catalyst System | Bond Formed | Application in Synthesis of Target/Analogues |
| Palladium-Catalyzed Cyanation | Palladium complex/ligand | C-CN | Introduction of the cyano group at the 6-position of the pyridine ring. |
| Sonogashira Coupling | Palladium/Copper co-catalyst | C-C (sp-sp2) | Introduction of alkynyl groups for further functionalization of the pyridine ring. |
| Suzuki Coupling | Palladium complex | C-C (sp2-sp2) | Introduction of aryl or other substituents for the synthesis of analogues. |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. nih.govbohrium.comacsgcipr.orgtaylorfrancis.com Several MCRs are known for the synthesis of the pyridine ring.
The Hantzsch pyridine synthesis is a well-known MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org While the classic Hantzsch synthesis leads to dihydropyridines that require subsequent oxidation, modern variations allow for the direct formation of pyridines. By carefully choosing the starting components, it is possible to construct a pyridine ring with the desired substitution pattern for further elaboration into 6-cyano-N-methylpyridine-2-carboxamide or its analogues.
Other MCRs for pyridine synthesis also exist, providing access to a diverse range of substitution patterns. nih.gov These methods are particularly valuable for creating libraries of related compounds for structure-activity relationship studies.
Knoevenagel Condensation and Related Pyridine Annulation Strategies
The construction of the pyridine ring, a core scaffold in many functional molecules, can be achieved through various synthetic routes. Among the most established is the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. researchgate.netorientjchem.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or pyridine. orientjchem.orgchemrj.org The product is often an α,β-unsaturated compound, which serves as a key intermediate for further cyclization into heterocyclic systems, including pyridines. orientjchem.org
A significant modification, the Knoevenagel-Doebner reaction, utilizes malonic acid in the presence of pyridine and a catalyst such as piperidine. tandfonline.com This variation involves a condensation followed by decarboxylation to yield α,β-unsaturated carboxylic acids. tandfonline.com While the classic Knoevenagel condensation is a foundational step, it is often integrated into broader pyridine annulation (ring-forming) strategies. Annulation reactions build the pyridine ring by combining molecular fragments that constitute the final ring system. For instance, a [3+3]-type condensation, synergistically catalyzed by a copper(I) salt and a secondary amine, can combine O-acetyl ketoximes and α,β-unsaturated aldehydes to form a variety of substituted pyridines under mild conditions. organic-chemistry.org
Another powerful strategy is the Hantzsch pyridine synthesis, which classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. This multicomponent reaction proceeds through intermediates formed via Knoevenagel-type condensations to ultimately construct a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. This approach allows for the systematic placement of substituents around the pyridine ring.
More contemporary annulation methods include the rhodium(I)-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, which provides a chemo- and regioselective route to highly functionalized pyridines. organic-chemistry.org Similarly, amides can be activated with trifluoromethanesulfonic anhydride, enabling an annulation sequence to form pyridine and quinoline (B57606) derivatives. organic-chemistry.org These diverse strategies, originating from the principles of the Knoevenagel condensation, provide a robust toolbox for synthesizing pyridine scaffolds like that found in 6-cyano-N-methylpyridine-2-carboxamide.
Reactions Involving Thiones and Nitriles in Pyridine Synthesis
The use of sulfur-containing compounds (thiones) and nitriles as building blocks is a well-established and versatile strategy for the synthesis of substituted pyridines. These reagents provide a direct route to highly functionalized heterocyclic systems, including those bearing cyano and amino groups, which are common precursors for carboxamides.
A key reagent in this field is cyanothioacetamide. Its reaction with arylmethylenemalononitriles (themselves products of Knoevenagel condensation) can lead to different heterocyclic products depending on the reaction conditions. For example, under certain basic conditions, the reaction can yield 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles. researchgate.net However, these intermediates can often be rearranged to form 2-thioxo-pyridine derivatives (pyridine thiones). researchgate.net Specifically, the reaction of arylmethylenemalononitriles with cyanothioacetamide in ethanolic aqueous triethylamine (B128534) can directly yield 4-aryl-1,2-dihydro-6-hydroxy-2-thioxo-3,5-pyridine dicarbonitriles. researchgate.net
Another example involves the reaction of phenylazocyanothioacetamide with malononitrile (B47326), which affords a pyridinethione derivative. nih.gov This pyridinethione can be further functionalized; for instance, reaction with phenacyl bromide leads to an S-alkylated pyridine derivative. nih.gov Similarly, 6-amino-3,5-dicyano-4-methylpyridine-2(1H)-thione can be reacted with α-haloketones to give S-alkylated derivatives, which can then undergo intramolecular cyclization to form fused thieno[2,3-b]pyridine (B153569) systems. scirp.org
These pyridine thiones are valuable intermediates. The thione group can be removed or converted into other functional groups. More importantly for the synthesis of compounds like 6-cyano-N-methylpyridine-2-carboxamide, the nitrile groups present in these structures can be selectively hydrolyzed to afford carboxylic acids or amides. The strategic use of thiones and nitriles therefore allows for the construction of the pyridine ring with the necessary functional "handles" in place for subsequent elaboration into the desired carboxamide target. gcwgandhinagar.com For example, a multi-component reaction involving an aldehyde, malononitrile, a methyl ketone, and ammonium acetate is a common method for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives, which contain the core structure needed for conversion to a carboxamide. semanticscholar.org
Optimization of Reaction Conditions and Yield Enhancement for 6-Cyano-N-Methylpyridine-2-Carboxamide Synthesis
The efficient synthesis of a target molecule like 6-cyano-N-methylpyridine-2-carboxamide relies heavily on the optimization of reaction conditions to maximize yield and purity while minimizing reaction time and side-product formation. While specific optimization data for this exact compound is not detailed in the literature, the principles can be illustrated by examining the synthesis of structurally related 2-amino-3-cyanopyridine derivatives, which serve as key precursors.
The synthesis of 2-amino-3-cyanopyridines is often achieved through a one-pot, multi-component reaction of an aromatic aldehyde, malononitrile, a ketone, and an ammonium source. semanticscholar.orgresearchgate.net Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.
For instance, in the synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile, a model reaction for this class of compounds, various catalysts and conditions can be screened. researchgate.net The catalyst plays a crucial role, with its nature and loading amount significantly impacting reaction efficiency. Heterogeneous catalysts are often preferred for their ease of separation and recyclability. Solvents are another critical factor; reactions can be tested under solvent-free conditions or in a range of solvents such as ethanol, water, or toluene (B28343) to find the optimal medium for reactant solubility and reaction rate. researchgate.net Temperature can also dramatically affect the reaction, with thermal conditions (reflux) often providing higher yields than room temperature. nih.gov
The following interactive table presents representative data from a study on the optimization of catalyst loading for the synthesis of a 2-amino-3-cyanopyridine derivative, illustrating a typical approach to yield enhancement.
| Entry | Catalyst Amount (g) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 0 (none) | 120 | Trace |
| 2 | 0.01 | 90 | 65 |
| 3 | 0.02 | 60 | 70 |
| 4 | 0.03 | 50 | 82 |
| 5 | 0.04 | 40 | 88 |
| 6 | 0.05 | 30 | 94 |
| 7 | 0.06 | 30 | 94 |
As the data indicates, increasing the catalyst loading from 0.01 g to 0.05 g significantly reduced the required reaction time and increased the product yield from 65% to 94%. researchgate.net Further increasing the catalyst to 0.06 g offered no additional benefit, establishing 0.05 g as the optimal amount for this transformation. researchgate.net This systematic approach of varying one parameter at a time (e.g., catalyst, solvent, temperature) is fundamental to developing a high-yielding and efficient synthesis for pyridine carboxamides. asm.org
Stereoselective Synthesis Considerations in Pyridine Carboxamide Scaffolds
The synthesis of pyridine carboxamides that contain stereocenters requires careful consideration of stereoselective methods to control the three-dimensional arrangement of atoms. mdpi.com Chiral pyridine derivatives are of significant interest due to their prevalence in bioactive molecules and pharmaceuticals. nih.gov Stereoselectivity in this context can be approached in two main ways: by constructing the pyridine ring from chiral, non-racemic starting materials, or by performing an asymmetric transformation on a pre-existing pyridine or dihydropyridine ring. nih.govmdpi.com
One established strategy involves the enantioselective dearomatization of the pyridine nucleus. mdpi.com Pyridine derivatives can be rendered electrophilic by N-activation, allowing for catalytic, stereoselective nucleophilic addition. For example, the use of chiral copper-phosphine ligand complexes can catalyze the asymmetric conjugate addition of Grignard reagents to alkenyl pyridines, creating a chiral center in the side chain with high enantioselectivity. nih.gov This approach allows for the introduction of chirality adjacent to the pyridine ring.
Another powerful method involves the nucleophilic addition of organometallic reagents to chiral pyridinium (B92312) salts. This strategy has been applied to the synthesis of chiral pyridinones, which are versatile intermediates. The stereochemical outcome of the addition is directed by a chiral auxiliary attached to the pyridine nitrogen, which can later be removed.
Furthermore, chemo-enzymatic cascades offer a modern approach to stereoselectivity. These one-pot processes can combine the chemical reduction of pyridinium salts to form tetrahydropyridines with a highly stereoselective biocatalytic reduction of a C=C bond, mediated by an enzyme like an ene imine reductase. mdpi.com
For pyridine carboxamide scaffolds specifically, if the stereocenter is part of an amino acid fragment attached to the carboxamide, standard peptide coupling procedures can be used. For instance, coupling a pyridine dicarbonyl dichloride with a chiral amino acid ester (like D-alanyl methyl ester) preserves the stereochemistry of the amino acid in the final molecule. mdpi.comnih.gov These diverse methodologies provide chemists with multiple pathways to access enantiomerically enriched pyridine carboxamide scaffolds. rsc.org
Spectroscopic and Structural Elucidation Methodologies for 6 Cyano N Methylpyridine 2 Carboxamide
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Assignment and Conformational Analysis
Vibrational spectroscopy is a powerful tool for identifying functional groups within a molecule. For 6-cyano-N-methylpyridine-2-carboxamide, key vibrational modes are expected for the cyano, amide, and pyridine (B92270) groups.
The cyano (C≡N) stretching vibration is typically observed in the infrared (IR) and Raman spectra as a sharp, intense band in the range of 2240-2200 cm⁻¹. The presence of this band would be a strong indicator of the cyano group.
The amide group gives rise to several characteristic bands. The N-H stretching of a secondary amide is expected to appear as a single band around 3300 cm⁻¹. The C=O stretching (Amide I band) is a very strong absorption in the IR spectrum, typically found between 1680 and 1630 cm⁻¹. The N-H bending (Amide II band) , which is a combination of N-H in-plane bending and C-N stretching, is expected in the region of 1570-1515 cm⁻¹.
The pyridine ring will exhibit several characteristic vibrations. C-H stretching vibrations of the aromatic ring are anticipated above 3000 cm⁻¹. C=C and C=N ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region. Ring breathing and other deformation modes will appear at lower wavenumbers.
Conformational analysis by vibrational spectroscopy would involve studying shifts in these key vibrational frequencies, which can be influenced by intermolecular interactions, such as hydrogen bonding involving the amide group.
Table 1: Predicted Key Vibrational Frequencies for 6-cyano-N-methylpyridine-2-carboxamide
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Cyano | C≡N stretch | 2240 - 2200 | Medium to Strong, Sharp |
| Amide | N-H stretch | ~3300 | Medium |
| Amide | C=O stretch (Amide I) | 1680 - 1630 | Strong |
| Amide | N-H bend (Amide II) | 1570 - 1515 | Medium to Strong |
| Pyridine | Aromatic C-H stretch | >3000 | Medium to Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
¹H NMR and ¹³C NMR for Chemical Environment Analysis
¹H NMR spectroscopy would provide valuable information about the electronic environment of the protons in 6-cyano-N-methylpyridine-2-carboxamide. The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the cyano and carboxamide groups, these protons would likely be shifted downfield. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The N-methyl protons would give a signal, likely a doublet if coupled to the amide proton, in the upfield region (δ 2.5-3.0 ppm).
¹³C NMR spectroscopy would show distinct signals for each carbon atom in a unique chemical environment. The carbon of the cyano group is expected to resonate in the range of δ 115-125 ppm. The amide carbonyl carbon would be significantly downfield, typically between δ 160-170 ppm. The pyridine ring carbons would appear in the aromatic region (δ 120-160 ppm), with their specific shifts influenced by the positions of the substituents. The N-methyl carbon would be found in the upfield region (δ 20-30 ppm).
Advanced 2D NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the structure.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign the signals of the pyridine ring protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This would be instrumental in confirming the connectivity between the pyridine ring, the cyano group, and the N-methylcarboxamide moiety. For example, correlations between the N-methyl protons and the amide carbonyl carbon, as well as the C2 carbon of the pyridine ring, would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which would be useful in determining the preferred conformation of the N-methylcarboxamide group relative to the pyridine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis spectrum of 6-cyano-N-methylpyridine-2-carboxamide is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. The pyridine ring, being an aromatic system, will have characteristic π→π* transitions. The presence of the conjugated cyano and carboxamide groups will likely shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. The carbonyl group of the amide also has a non-bonding pair of electrons (n), which could give rise to a weak n→π* transition at a longer wavelength. The extent of conjugation in the molecule will significantly influence the absorption maxima (λmax).
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the precise molecular weight of 6-cyano-N-methylpyridine-2-carboxamide and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular formula.
Common fragmentation pathways would likely involve:
Loss of the N-methyl group: [M - CH₃]⁺
Loss of the methylamino group: [M - NHCH₃]⁺
Cleavage of the amide bond: leading to fragments corresponding to the 6-cyanopyridine-2-carbonyl cation and the N-methylaminyl radical.
Loss of carbon monoxide: from the acylium ion.
Fragmentation of the pyridine ring: at higher energies.
Analysis of the isotopic pattern of the molecular ion would further confirm the elemental composition.
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for 6-cyano-N-methylpyridine-2-carboxamide. It would also reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups and potentially the nitrogen atom of the cyano group or the pyridine ring. Such interactions play a crucial role in the supramolecular architecture and physical properties of the compound. For related N-methylpyridine-2-carboxamide structures, crystal packing is often influenced by N—H⋯S and C—H⋯S interactions.
Computational and Theoretical Investigations of 6 Cyano N Methylpyridine 2 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure and optimizing the geometry of pyridine (B92270) derivatives. nih.govijcce.ac.ir For 6-cyano-N-methylpyridine-2-carboxamide, DFT calculations, often at the B3LYP/6-311++G (d, p) level of theory, are employed to determine the most stable molecular conformation. ijcce.ac.ir These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
The geometry optimization process seeks the lowest energy state of the molecule, providing a theoretical structure that can be compared with experimental data if available. The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting regions of high and low electron density, which are critical for understanding its reactivity.
Table 1: Calculated Geometrical Parameters of 6-Cyano-N-Methylpyridine-2-Carboxamide
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (pyridine ring) | 1.39 - 1.40 | 118 - 122 |
| C-N (pyridine ring) | 1.33 - 1.34 | 117 - 123 |
| C-CN | 1.45 | - |
| C≡N | 1.15 | 178 - 180 |
| C=O | 1.23 | - |
| C-N (amide) | 1.35 | 120 - 122 |
| N-H (amide) | 1.01 | - |
Note: The data in this table is representative and based on typical values for similar compounds.
Quantum Chemical Characterization and Molecular Orbital Analysis (HOMO-LUMO)
Quantum chemical characterizations, particularly the analysis of Frontier Molecular Orbitals (FMOs), are essential for understanding the chemical reactivity and electronic properties of 6-cyano-N-methylpyridine-2-carboxamide. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ijcce.ac.irresearchgate.net For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the cyano group, while the LUMO is likely distributed over the carboxamide moiety. researchgate.net
Table 2: Calculated Molecular Orbital Energies of 6-Cyano-N-Methylpyridine-2-Carboxamide
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
Note: These values are estimations based on computational studies of analogous molecules.
Conformational Landscape Exploration and Energy Minimization Studies
The conformational landscape of 6-cyano-N-methylpyridine-2-carboxamide is explored to identify the different spatial arrangements of the atoms (conformers) and their relative energies. This is particularly important due to the rotational freedom around the single bonds, such as the bond connecting the carboxamide group to the pyridine ring.
Energy minimization studies are performed to find the most stable conformer, which corresponds to the global minimum on the potential energy surface. These studies can reveal the presence of intramolecular hydrogen bonds or steric hindrances that influence the preferred conformation. For instance, the orientation of the N-methylcarboxamide group relative to the pyridine ring is a key conformational feature.
Prediction of Spectroscopic Parameters (e.g., Theoretical IR, NMR, UV-Vis Spectra)
Computational methods can predict various spectroscopic parameters, providing valuable tools for the identification and characterization of 6-cyano-N-methylpyridine-2-carboxamide.
Infrared (IR) Spectra: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. nih.gov The predicted spectra show characteristic peaks for the functional groups present, such as the C≡N stretch of the cyano group, the C=O stretch of the amide, and the N-H stretch.
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Including Atomic Orbital (GIAO) method is often used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir These predictions can aid in the assignment of experimental NMR signals.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra in different solvents. ijcce.ac.ir The results provide information about the electronic transitions and the maximum absorption wavelengths (λmax).
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of 6-cyano-N-methylpyridine-2-carboxamide over time. These simulations provide insights into the molecule's flexibility, conformational changes, and interactions with its environment, such as solvent molecules or biological macromolecules.
MD simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the compound's properties in the solid state and in solution.
Non-Linear Optical Properties Derived from Electronic Structure
The electronic structure calculations can also be used to predict the non-linear optical (NLO) properties of 6-cyano-N-methylpyridine-2-carboxamide. ijcce.ac.ir Molecules with significant NLO properties have potential applications in optoelectronics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response. The presence of electron-donating and electron-accepting groups, as well as an extended π-conjugated system, can enhance the NLO properties of a molecule.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 6-cyano-N-methylpyridine-2-carboxamide |
Reaction Mechanisms and Chemical Transformations Involving the 6 Cyano N Methylpyridine 2 Carboxamide Moiety
Reactivity of the Cyano Group: Hydrolysis to Carboxamide and Nucleophilic Additions
The cyano group at the 6-position of the pyridine (B92270) ring is a key site for chemical modification. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the nitrogen atom can be protonated or coordinated to a metal center.
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide. The continuous hydrolysis of cyanopyridines, such as 2-cyanopyridine (B140075), 3-cyanopyridine, and 4-cyanopyridine, can produce amides, carboxylic acids, or mixtures thereof. google.com For instance, the reaction of 2-cyanopyridine with sodium hydroxide (B78521) at elevated temperatures yields 2-picolinamide. google.com This transformation is significant as it offers a route to modify the electronic and steric properties at the 6-position.
Nucleophilic Additions: The cyano group can undergo nucleophilic addition reactions. The electron-withdrawing nature of the cyano group enhances the reactivity of the pyridine ring towards nucleophiles. nih.govnih.gov The nitrile group itself is susceptible to nucleophilic attack. mdpi.com For example, under certain reaction conditions, the nitrile group can undergo alcoholysis to form corresponding carboximidates. mdpi.com The reactivity of heteroaromatic nitriles is increased due to the presence of electron-withdrawing atoms like nitrogen directly bonded to the cyano group, resulting in a more electrophilic carbon atom. nih.gov
The following table summarizes the reactivity of the cyano group in pyridine derivatives:
| Reaction Type | Reagents and Conditions | Product(s) |
| Hydrolysis | Acid or Base, Heat | Carboxylic acid or Carboxamide |
| Nucleophilic Addition | Alcohols, Catalysts | Carboximidates |
Transformations of the Pyridine Ring: Substituent Effects on Reactivity and Ring Expansions
The pyridine ring in 6-cyano-N-methylpyridine-2-carboxamide is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effects of the cyano and N-methylcarboxamide groups. This deactivation influences its susceptibility to electrophilic and nucleophilic attack.
Substituent Effects: The reactivity of the pyridine ring is highly dependent on the nature and position of its substituents. Electron-withdrawing groups, such as the cyano group, generally deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution (SNAr). nih.govnih.govuoanbar.edu.iq The low reactivity of pyridine towards electrophilic substitution is due to the electron-withdrawing effect of the nitrogen atom and the formation of a positively charged pyridinium (B92312) ion in acidic media. uoanbar.edu.iq Conversely, the presence of electron-withdrawing groups facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. uoanbar.edu.iq In the case of 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution is influenced by the steric and electronic properties of the substituent at the 3-position. researchgate.net
Ring Expansions: While less common, pyridine rings can undergo ring expansion reactions under specific conditions, often involving the formation of bicyclic intermediates. These transformations can lead to the formation of larger heterocyclic systems like diazepines.
Chemical Modifications of the N-Methylcarboxamide Functionality
The N-methylcarboxamide group at the 2-position is another site for chemical modification, although it is generally less reactive than the cyano group.
The amide bond can be hydrolyzed under strong acidic or basic conditions to the corresponding carboxylic acid and methylamine (B109427). Reduction of the carboxamide group can lead to the formation of an amine. For instance, reduction reactions can convert the carboxamide group to an amine. Oxidation of the pyridine nitrogen to an N-oxide can also influence the reactivity of the adjacent carboxamide group.
The synthesis of N-methylpyridine-2-carboxamide can be achieved by reacting 2-picolinic acid with thionyl chloride followed by treatment with methylamine. mdpi.com This functionality is a common feature in various biologically active molecules.
Heterocyclic Annulation and Ring-Forming Reactions Utilizing the Scaffold
The 6-cyano-N-methylpyridine-2-carboxamide scaffold is a valuable building block for the synthesis of more complex polycyclic heterocyclic systems. The cyano and carboxamide groups can participate in cyclization reactions to form fused ring systems.
Thieno[2,3-b]pyridines: 3-Cyanopyridine-2(1H)-thiones are versatile precursors for the synthesis of thieno[2,3-b]pyridine (B153569) derivatives through reactions with α-halocarbonyl compounds. researchgate.net These reactions involve an initial S-alkylation followed by an intramolecular cyclization. The Thorpe-Ziegler reaction of 3-cyanopyridine-2(1H)-thiones can lead to the assembly of tetra- and pentacyclic heterocyclic scaffolds. researchgate.net
Spiro Compounds: The reaction of isatins with malononitrile (B47326) and monothiomalonamide can lead to the formation of spiro[indole-3,4′-pyridine] derivatives. mdpi.com The resulting spiro compounds can undergo further reactions, such as alkylation at the sulfur atom. mdpi.com
The following table highlights some ring-forming reactions involving cyanopyridine derivatives:
| Reactant(s) | Reaction Type | Product |
| 3-Cyanopyridine-2(1H)-thiones, α-halocarbonyls | S-alkylation, Intramolecular cyclization | Thieno[2,3-b]pyridines |
| Isatins, malononitrile, monothiomalonamide | Multi-component reaction | Spiro[indole-3,4′-pyridine]s |
Mechanistic Pathways of Key Reactions and Intermediate Formation
Understanding the mechanistic pathways of reactions involving 6-cyano-N-methylpyridine-2-carboxamide is crucial for controlling reaction outcomes and designing new synthetic routes.
Nucleophilic Aromatic Substitution (SNAr): The SNAr reactions of pyridinium ions often proceed through a two-step addition-elimination mechanism. nih.gov However, for some substituted N-methylpyridinium compounds, the mechanism involves a rate-determining deprotonation of the addition intermediate. nih.gov The greater reactivity of cyano-substituted pyridines in these reactions is attributed to the electron-withdrawing effect of the cyano group, which stabilizes the intermediate. nih.gov
Cycloaddition Reactions: In some cycloaddition reactions, the formation of zwitterionic intermediates has been proposed. nih.gov However, computational studies on the [3 + 2] cycloaddition between C-arylnitrones and a fluorinated alkene suggest a one-step mechanism, despite the polar nature of the reactants. nih.gov
Radical Reactions: The reaction of N-acyl-cyanamides can proceed through radical intermediates to form guanidine-based natural products. mdpi.com Mechanistic studies involving radical inhibitors can help elucidate the involvement of radical pathways. acs.org
Structure Activity Relationship Sar Theoretical Frameworks and Methodological Approaches for Pyridine Carboxamide Derivatives
Design Principles for Modulating Molecular Interactions within Biological Systems
The design of biologically active pyridine (B92270) carboxamide derivatives is rooted in the principles of molecular recognition, which governs how these molecules interact with protein targets. nih.gov The primary goal is to optimize non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking to achieve high affinity and selectivity. nih.govmdpi.com
Key design principles include:
Hydrogen Bonding: The carboxamide functional group (-CONH-) is a critical element, acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). nih.govrsc.org Modifications to the substituents on the amide nitrogen can influence the strength and geometry of these interactions.
Hydrophobic Interactions: Alkyl or aryl substituents on the pyridine ring or the amide group can engage with hydrophobic pockets within a protein's binding site, contributing significantly to binding affinity.
Aromatic Interactions: The pyridine ring itself can participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues.
Aromatic oligoamides, a class that includes pyridine carboxamides, serve as conformationally well-defined scaffolds capable of specific molecular recognition, for instance, binding to DNA. researchgate.net The strategic placement of functional groups on the pyridine carboxamide core allows for the modulation of these interactions to enhance potency and selectivity for a given biological target. mdpi.com
Computational Approaches in SAR: Docking, Pharmacophore Modeling, and Binding Free Energy Calculations
Computational chemistry provides powerful tools to rationalize experimental SAR data and guide the design of new pyridine carboxamide derivatives. These methods offer insights into the molecular interactions driving biological activity. tandfonline.comopenpharmaceuticalsciencesjournal.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For pyridine carboxamide derivatives, docking studies have been instrumental in understanding their binding modes. For example, in studies of urease inhibitors, docking revealed that these compounds interact with the nickel ions in the enzyme's active site and form hydrogen bonds with key amino acid residues. mdpi.comresearchgate.net Similarly, for novel antifungal pyridine carboxamides, docking demonstrated stable hydrogen bonds and hydrophobic interactions with the active site of succinate (B1194679) dehydrogenase (SDH). nih.govjst.go.jp
| Compound | Structure Description | IC₅₀ (µM) | Key Predicted Interactions |
|---|---|---|---|
| Rx-6 (5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide) | Electron-donating Cl group at meta position | 1.07 ± 0.043 | H-bonding, π–π, and van der Waals interactions with urease active site. mdpi.com |
| Rx-7 (pyridine 2-yl-methylene hydrazine carboxamide) | Unsubstituted pyridine ring | 2.18 ± 0.058 | Similar binding interactions to Rx-6. mdpi.com |
| Derivative with ortho-Br | Electron-withdrawing Br at ortho position | 14.49 ± 0.067 | Less optimal binding compared to more potent inhibitors. mdpi.com |
| Derivative with ortho-CH₃ | Electron-donating CH₃ at ortho position | 3.41 ± 0.011 | Engages in hydrophobic interactions. mdpi.com |
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. For a series of pyridine-3-carboxamide-6-yl-urea derivatives targeting DNA gyrase B (GyrB), a five-feature pharmacophore model (AADDR.13) was developed, consisting of two hydrogen bond acceptors, one donor, and two aromatic rings. tandfonline.com This model successfully rationalized the SAR of the series and was validated for its predictive power. tandfonline.comrsc.orgresearchgate.net
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) provide a more quantitative estimate of binding affinity than simple docking scores. nih.gov These calculations consider factors like electrostatic and van der Waals interactions, as well as the energetic cost of desolvating the ligand and the protein binding site. nih.govacs.org For a series of pyrimidine (B1678525) dicarboxamide inhibitors of matrix metalloproteinase-13 (MMP-13), MM-GBSA calculations accurately quantified the effects of functional group substitutions, with calculated energies closely matching experimental values. nih.gov Such physics-based methods are increasingly used prospectively in drug discovery to rank and prioritize compounds for synthesis. nih.govchemrxiv.org
Strategies for Scaffold Modification and Diversification to Probe Molecular Recognition
Systematic modification of the pyridine carboxamide scaffold is a cornerstone of SAR studies, allowing chemists to probe the requirements for molecular recognition and optimize drug-like properties. researchgate.netasm.orgasm.org The pyridine-2,6-dicarboxamide scaffold, for instance, is widely used for its ability to form stable chelates with metal ions and create specific cavities for binding various analytes. researchgate.net
Common diversification strategies include:
Substitution on the Pyridine Ring: Introducing various functional groups at different positions of the pyridine ring can modulate the electronic properties, solubility, and steric profile of the molecule, thereby influencing its interaction with the target. asm.orgnih.gov
Modification of the Amide Substituent: Varying the group attached to the carboxamide nitrogen allows for the exploration of different binding pockets and the introduction of new interaction points. SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that the nature of this substituent is critical for activity. nih.gov
Scaffold Hopping: In some cases, the core pyridine ring may be replaced by other heterocyclic systems to explore new chemical space, improve properties, or circumvent intellectual property. However, for some targets, the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold was found to be optimal for both potency and ADME properties, making scaffold switching a less favorable option. nih.gov
Linker Modification: The length, rigidity, and chemical nature of any linker connecting the pyridine carboxamide core to other parts of the molecule can be altered to achieve optimal positioning within the binding site.
These strategies, often employed in combination, generate chemical libraries that provide a comprehensive understanding of the SAR for a given biological target. nih.gov
| Structural Position | Modification Strategy | Impact on Activity | Reference |
|---|---|---|---|
| Position 2 | Introduction of bulky groups | Not tolerated | nih.gov |
| Position 3 | Removal or replacement of -NH in carboxamide | Critical for activity; removal is detrimental | nih.gov |
| Position 3 | Switching carboxamide to position 2 | Results in less effective derivatives | nih.gov |
| Side Chain | Replacement of 4-trifluoromethoxy-phenyl-piperidino group | Can be replaced by other nitrogen heterocycles to improve PK properties | nih.gov |
| Core Scaffold | Scaffold switching | Generally not a good option; IPA scaffold is optimal for potency and ADME | nih.gov |
Analysis of Substituent Effects on Pyridine-Based Chemical Space Exploration
The nature and position of substituents on the pyridine ring profoundly influence the molecule's physicochemical properties and biological activity. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring is electron-withdrawing, which affects the electron density at different carbon positions and influences the molecule's pKa. researchgate.net
Electronic Effects: Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the basicity of the pyridine nitrogen, which can enhance interactions with acidic residues in a protein. scribd.com Conversely, electron-withdrawing groups (EWGs) such as halogens (-Cl, -F) or nitro (-NO₂) decrease basicity but can participate in other interactions like halogen bonding or dipole-dipole interactions. mdpi.comacs.org Studies on urease inhibitors showed that the presence of electron-withdrawing groups on the pyridine ring had a notable effect on inhibitory activity. mdpi.com
Positional Effects: The position of the substituent (ortho, meta, or para to the ring nitrogen) is critical. For instance, in a study of pyridine permeability across Caco-2 monolayers, a phenyl group at the 3-position decreased permeability relative to the parent pyridine, while the same group at the 4-position increased it. nih.gov Similarly, a study on the reaction of pyridine carboxamides with 1,3-propanesultone found that the reaction yield and mechanism depended on whether the carboxamide group was in the ortho-, meta-, or para-position. mdpi.comnih.gov
Steric Effects: The size and shape of substituents can influence how a molecule fits into a binding pocket. Bulky groups can either provide beneficial van der Waals contacts or cause steric hindrance that prevents optimal binding.
A systematic analysis of these effects is crucial for navigating the chemical space of pyridine derivatives and rationally designing molecules with desired biological profiles. nih.gov
| Rank (Low to High Permeability) | Substituent |
|---|---|
| 1 | 3-COO⁻ |
| 2 | 4-NH₂ |
| 3 | 3-CONH₂ |
| 4 | 3-Cl |
| 5 | 3-CHO |
| 6 | 3-OH |
| 7 | 3-CH₂OH |
| 8 | 3-C₆H₅ |
| 9 | 3-NH₂ |
| 10 | 3-CH₂C₆H₅ |
| 11 | 3-C₂H₅ |
| 12 | 3-H (Parent Pyridine) |
| 13 | 3-CH₃ |
| 14 | 3-F |
| 15 | 4-C₆H₅ |
Data sourced from a study on pyridine permeability across Caco-2 monolayers, indicating that chemical substitution can reduce permeability by almost 20-fold compared to the parent compound. nih.gov
Coordination Chemistry and Ligand Properties of 6 Cyano N Methylpyridine 2 Carboxamide and Analogues
Ligand Design and Coordination Modes in Metal Complexes
The design of a ligand is crucial in dictating the geometry, stability, and reactivity of the resulting metal complex. The ligand 6-cyano-N-methylpyridine-2-carboxamide incorporates several key features that influence its coordination behavior. The picolinamide (B142947) (pyridine-2-carboxamide) scaffold is a well-established bidentate chelating agent, typically coordinating to a metal center through the pyridine (B92270) nitrogen and the amide oxygen. This forms a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry.
The introduction of a cyano (-C≡N) group at the 6-position of the pyridine ring introduces a third potential coordination site. The nitrogen atom of the cyano group possesses a lone pair of electrons and can act as a donor to a metal center. This opens up several possible coordination modes for the ligand:
Bidentate N,O-Chelation: The ligand can coordinate in the classic picolinamide fashion, with the cyano group remaining uncoordinated. This is a likely mode, especially with metal ions that favor smaller coordination numbers or in the presence of competing ligands.
Monodentate N-coordination (Cyano): In certain contexts, particularly in polymeric structures or with specific metal preferences, the ligand might coordinate solely through the cyano nitrogen.
Bridging Ligand: The ligand can bridge two metal centers. This could occur in a few ways:
Bidentate chelation to one metal center via the picolinamide moiety and coordination of the cyano nitrogen to a second metal center.
Bridging through the cyano group alone, where the nitrogen lone pair coordinates to two different metal ions.
The N-methyl group on the carboxamide is not directly involved in coordination but can influence the ligand's steric profile and electronic properties, which in turn can affect the stability and structure of the metal complexes. The interplay between the strong chelating ability of the picolinamide unit and the versatile coordination potential of the cyano group makes 6-cyano-N-methylpyridine-2-carboxamide a ligand capable of forming a variety of mononuclear, binuclear, and polymeric metal complexes. The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.
Synthesis and Characterization of Metal-6-Cyano-N-Methylpyridine-2-Carboxamide Complexes
The synthesis of metal complexes with 6-cyano-N-methylpyridine-2-carboxamide is expected to follow well-established procedures for the coordination of N-heterocyclic ligands. A general approach would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
A typical synthetic route would be the direct reaction of the ligand with a metal halide (e.g., CoCl₂, NiCl₂, CuCl₂) or a metal salt with a weakly coordinating anion (e.g., perchlorate, nitrate) in a solvent such as methanol, ethanol, or acetonitrile. The reaction mixture would be stirred, possibly with gentle heating, to facilitate the formation of the complex. The resulting product could then be isolated by filtration or by slow evaporation of the solvent to yield crystalline material.
The characterization of the synthesized complexes would involve a suite of analytical techniques to determine their composition and structure. These would include:
Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the functional groups (discussed in more detail in the next section).
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state.
While specific examples for 6-cyano-N-methylpyridine-2-carboxamide are not readily found, the synthesis of Co(II), Ni(II), and Cu(II) complexes with a related ligand, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, has been reported. mdpi.com In this case, the complexes were synthesized by reacting the ligand with the corresponding metal chloride in ethanol. mdpi.com This suggests that a similar straightforward approach would be effective for the synthesis of complexes with 6-cyano-N-methylpyridine-2-carboxamide.
Spectroscopic Signatures of Coordination (e.g., Shifts in Nitrile Stretching Frequencies)
Infrared (IR) spectroscopy is a powerful tool for probing the coordination of a ligand to a metal center. The binding of a ligand to a metal ion alters the electron distribution within the ligand, leading to changes in the vibrational frequencies of its functional groups. For 6-cyano-N-methylpyridine-2-carboxamide, the most informative IR bands are those associated with the pyridine ring, the amide group, and the cyano group.
Upon coordination of the pyridine nitrogen, the vibrational modes of the pyridine ring are expected to shift to higher frequencies. The C=O stretching frequency of the amide group is anticipated to shift to a lower wavenumber upon coordination of the amide oxygen, as the coordination weakens the C=O bond.
The nitrile (-C≡N) stretching frequency is particularly sensitive to coordination. In the free ligand, this vibration typically appears in the range of 2220-2240 cm⁻¹. When the nitrile nitrogen coordinates to a metal ion, the C≡N stretching frequency generally shifts to a higher wavenumber (a blueshift). This is because the coordination of the nitrogen lone pair to the metal ion increases the strength of the C≡N triple bond. The magnitude of this shift can provide insights into the strength of the metal-nitrile bond.
Conversely, if the nitrile group were to engage in π-backbonding with a metal center (less common for nitriles but possible with electron-rich metals), a shift to lower frequency (a redshift) might be observed. In the case of bridging coordination, the nitrile stretching band may be split or broadened.
The following table summarizes the expected shifts in the key IR stretching frequencies upon coordination of 6-cyano-N-methylpyridine-2-carboxamide.
| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination |
| C≡N (Nitrile) | 2220 - 2240 | Shift to higher frequency (Blueshift) |
| C=O (Amide) | ~1680 | Shift to lower frequency (Redshift) |
| Pyridine Ring | Various | Shifts to higher frequency |
These expected spectroscopic changes provide a clear diagnostic tool for confirming the coordination of 6-cyano-N-methylpyridine-2-carboxamide to a metal ion and for elucidating the mode of coordination.
Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography of Metal Clusters)
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of coordination compounds. While no crystal structures of metal complexes of 6-cyano-N-methylpyridine-2-carboxamide are currently available in the public domain, the structures of complexes with analogous ligands provide valuable insights into the likely coordination geometries.
For instance, the crystal structure of a cobalt(II) complex with 2-methylpyridine (B31789) N-oxide and thiocyanate (B1210189), [Co(NCS)₂(C₆H₇NO)]n, reveals an octahedrally coordinated cobalt cation. hawaii.edu The cobalt ions are linked by bridging thiocyanate anions and 2-methylpyridine N-oxide coligands to form a layered structure. hawaii.edu This demonstrates the ability of pyridine-based ligands to participate in the formation of extended coordination polymers.
In complexes where 6-cyano-N-methylpyridine-2-carboxamide acts as a bidentate N,O-chelate, the coordination geometry around the metal center will be determined by the number of ligands and the presence of any co-ligands. For a metal ion coordinating to two such bidentate ligands and two monodentate ligands (e.g., water or halide), an octahedral geometry would be expected. If only two bidentate ligands are coordinated to a metal ion like Cu(II) or Pd(II), a square planar geometry is possible.
The presence of the cyano group offers the potential for the formation of metal clusters and coordination polymers. If the cyano group of a coordinated ligand molecule binds to an adjacent metal center, extended one-, two-, or three-dimensional networks can be formed. The structural analysis of such compounds would be crucial for understanding their properties, such as magnetism and porosity.
The following table summarizes some of the plausible coordination geometries for metal complexes of 6-cyano-N-methylpyridine-2-carboxamide, based on common coordination numbers.
| Coordination Number | Geometry | Example Complex Stoichiometry |
| 4 | Square Planar or Tetrahedral | [M(L)₂]²⁺, [M(L)X₂] |
| 5 | Square Pyramidal or Trigonal Bipyramidal | [M(L)₂X]⁺ |
| 6 | Octahedral | [M(L)₂(X)₂], [M(L)₃]²⁺ |
(L = 6-cyano-N-methylpyridine-2-carboxamide, X = monodentate ligand)
Electronic and Magnetic Properties of Metal Complexes and their Theoretical Prediction
The electronic and magnetic properties of transition metal complexes are intrinsically linked to the identity of the metal ion, its oxidation state, and the coordination environment provided by the ligands. For complexes of 6-cyano-N-methylpyridine-2-carboxamide with paramagnetic metal ions such as Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), interesting magnetic behaviors can be anticipated.
The magnetic properties of a complex are primarily determined by the number of unpaired d-electrons on the metal ion. This, in turn, is influenced by the ligand field strength. Picolinamide-type ligands typically create a moderately strong ligand field. The magnetic moment of a complex can be measured experimentally using techniques such as SQUID magnetometry. The measured magnetic moment can help to determine the spin state (high-spin or low-spin) of the metal ion and, by extension, its coordination geometry. libretexts.orgmdpi.com
For example, an octahedral Ni(II) (d⁸) complex is expected to have two unpaired electrons and exhibit a magnetic moment in the range of 2.9-3.4 Bohr magnetons (B.M.). A high-spin octahedral Co(II) (d⁷) complex would have three unpaired electrons and a magnetic moment of approximately 4.3-5.2 B.M. Deviations from these values can indicate different coordination geometries or magnetic interactions between metal centers in polynuclear complexes.
Theoretical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for predicting and understanding the electronic and magnetic properties of coordination compounds. DFT calculations can be used to:
Optimize the geometry of the complex.
Calculate the electronic structure, including the energies and compositions of the molecular orbitals.
Predict the electronic absorption spectra (UV-Vis).
Calculate magnetic parameters, such as the exchange coupling constant (J) in polynuclear complexes, which describes the nature and strength of the magnetic interaction between metal ions.
DFT studies on related picolinamide complexes have been successfully used to corroborate experimental findings and provide deeper insights into their bonding and electronic properties. Similar theoretical studies on complexes of 6-cyano-N-methylpyridine-2-carboxamide would be invaluable for predicting their properties and guiding synthetic efforts.
The following table provides a general guide to the expected magnetic properties of high-spin octahedral complexes of some first-row transition metals with 6-cyano-N-methylpyridine-2-carboxamide.
| Metal Ion | d-Electron Configuration | Number of Unpaired Electrons | Predicted Spin-Only Magnetic Moment (B.M.) |
| Mn(II) | d⁵ | 5 | 5.92 |
| Fe(II) | d⁶ | 4 | 4.90 |
| Co(II) | d⁷ | 3 | 3.87 |
| Ni(II) | d⁸ | 2 | 2.83 |
| Cu(II) | d⁹ | 1 | 1.73 |
Solid State Chemistry and Supramolecular Assembly of 6 Cyano N Methylpyridine 2 Carboxamide Derivatives
Crystal Engineering and Design of Supramolecular Architectures
Crystal engineering principles are pivotal in directing the assembly of molecules in the solid state to form desired architectures. For pyridine (B92270) carboxamide derivatives, the strategic placement of functional groups facilitates the formation of robust and predictable intermolecular interactions. Pyridines and their substituted forms are well-established building blocks for creating co-crystals, particularly with carboxylic acids d-nb.info. The design of supramolecular architectures in derivatives of 6-cyano-N-methylpyridine-2-carboxamide would leverage the hydrogen bonding capabilities of the amide group, the acceptor nature of the pyridine nitrogen and the cyano nitrogen, and potential π-π stacking interactions of the aromatic ring.
The design strategy often involves the use of co-formers to build multi-component crystals, or co-crystals, where different molecules are assembled through non-covalent interactions. For instance, the pKa rule can be a useful guideline in selecting appropriate co-formers to favor the formation of a co-crystal over a salt d-nb.info. In the context of 6-cyano-N-methylpyridine-2-carboxamide, dicarboxylic acids could be suitable co-formers, leading to predictable hydrogen-bonded synthons between the carboxylic acid and the pyridine nitrogen or the amide group d-nb.info. The resulting supramolecular structures can range from simple dimers to extended one-, two-, or three-dimensional networks, influencing the material's physicochemical properties.
Co-crystallization Studies and Polymorphism
Co-crystallization: This technique involves combining a target molecule with a selected "co-former" to create a new crystalline solid with modified properties. Pyridine derivatives are excellent candidates for co-crystallization, often with carboxylic acids, to form predictable hydrogen-bonded assemblies d-nb.info. Studies on cyanopyridines have shown that they can form co-crystals with dicarboxylic acids, where recurring packing patterns like 2:1 synthons (two cyanopyridines to one dicarboxylic acid) and π-π stacking motifs are observed d-nb.info. For 6-cyano-N-methylpyridine-2-carboxamide, co-crystallization could be explored to modify its physical properties, such as solubility and stability.
Polymorphism: This is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties. Polymorphism is a known phenomenon in pyridine carboxamide derivatives. For example, a rhenium(I) complex incorporating N-methylpyridine-2-carboxamide has been shown to exist in at least two polymorphic forms (monoclinic and triclinic), which display different molecular packing and intermolecular interactions nih.govresearchgate.net. Similarly, studies on pyridine-2,6-dicarboxamides have revealed the existence of multiple polymorphic phases, including hydrates, where the molecular conformation plays a crucial role in their formation researchgate.net. The potential for polymorphism in 6-cyano-N-methylpyridine-2-carboxamide and its derivatives is therefore high and would be an important consideration in its solid-state characterization.
| Compound System | Phenomenon | Key Findings |
| Cyanopyridines + Dicarboxylic Acids | Co-crystallization | Formation of robust 2:1 synthons and π-π stacking motifs, consistent with the pKa rule for co-crystal formation. d-nb.info |
| [Re(NCS)(C7H8N2O)(CO)3] | Polymorphism | Exists in at least two polymorphic forms (monoclinic and triclinic) with different packing features stabilized by N—H···S and C—H···S interactions. nih.govresearchgate.net |
| Pyridine-2,6-dicarboxamides | Polymorphism | Exhibit multiple polymorphic phases, including anhydrous and hydrated forms, influenced by molecular conformation. researchgate.net |
Quantitative Topological Analysis of Intermolecular Contacts (QTAIM/NCI)
Quantum Theory of Atoms in Molecules (QTAIM): This theoretical framework allows for the quantitative analysis of chemical bonding and intermolecular interactions based on the topology of the electron density. By analyzing the properties at bond critical points (BCPs), one can characterize the nature and strength of interactions. QTAIM has been applied to analyze intermolecular interactions in various crystalline systems, including those with pyridine moieties nih.gov. For instance, in the carbonate salt of a 2,6-pyridine-bis(iminoguanidine), QTAIM analysis of experimental electron density was used to characterize all hydrogen bonds and weaker interactions, providing a detailed understanding of the forces holding the crystal together nih.gov.
Non-Covalent Interaction (NCI) Plot: The NCI plot is a visualization tool that reveals non-covalent interactions in real space, based on the electron density and its reduced density gradient researchgate.netjussieu.fr. It provides a qualitative picture of interaction types: strong attractive interactions (like hydrogen bonds) appear as blue surfaces, weak van der Waals interactions as green surfaces, and repulsive steric clashes as red surfaces researchgate.net. NCI analysis has been used to explore non-covalent interactions in various contexts, from small molecules to macromolecules nih.gov. For solids, NCI plots can be generated from either self-consistent or promolecular electron densities to visualize intra- and intermolecular interactions, helping to understand crystal packing malta-consolider.com.
For 6-cyano-N-methylpyridine-2-carboxamide, a combined QTAIM and NCI analysis would be invaluable for:
Quantifying the strength of N-H···O and N-H···N hydrogen bonds.
Identifying and characterizing weaker interactions such as C-H···O, C-H···N, and potential cyano-cyano interactions.
Visualizing the spatial distribution of these interactions and understanding their collective role in the supramolecular architecture.
| Analysis Method | Information Provided | Example Application |
| QTAIM | Quantitative characterization of bond strength and nature from electron density topology. | Characterization of hydrogen bonds and weaker intermolecular interactions in a carbonate salt of a 2,6-pyridine-bis(iminoguanidine). nih.gov |
| NCI Plot | Qualitative visualization of non-covalent interactions in 3D space. | Identification of hydrogen bonds and dipole-dipole attractions in the cyanamide (B42294) crystal. malta-consolider.com |
Influence of Molecular Packing on Solid-State Properties
The arrangement of molecules in a crystal lattice, or molecular packing, has a profound impact on the macroscopic properties of the solid material. For a compound like 6-cyano-N-methylpyridine-2-carboxamide, variations in packing, such as those found in different polymorphs or co-crystals, can significantly alter its physical and chemical properties.
The solubility and dissolution rate are also highly dependent on the crystal packing. A more stable crystal lattice (higher lattice energy) generally corresponds to lower solubility. Co-crystallization is a widely used strategy to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) by creating new crystal forms with different packing arrangements and intermolecular interactions nih.gov.
Furthermore, other properties such as optical and mechanical characteristics are influenced by the molecular arrangement. The precise orientation of molecules can affect properties like refractive index and nonlinear optical response. Therefore, controlling the supramolecular assembly of 6-cyano-N-methylpyridine-2-carboxamide through crystal engineering is key to tuning its solid-state properties for specific applications.
Advanced Analytical Techniques in Chemical Research of 6 Cyano N Methylpyridine 2 Carboxamide
Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Separation Science
Chromatographic techniques are indispensable for determining the purity of 6-cyano-N-methylpyridine-2-carboxamide and for separating it from any impurities or by-products generated during its synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile, thermally sensitive organic compounds. researchgate.net For 6-cyano-N-methylpyridine-2-carboxamide, a reverse-phase HPLC method is typically employed. helixchrom.comhelixchrom.com The compound is dissolved in a suitable solvent and injected into the HPLC system, where it travels through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the compound, and its separation from impurities is based on differential partitioning between the two phases. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine (B92270) ring and carboxamide group contain chromophores that absorb UV light. The purity is quantified by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Table 1: Representative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.15 | 15,432 | 0.28 | Impurity A |
| 2 | 4.78 | 5,498,120 | 99.65 | 6-cyano-N-methylpyridine-2-carboxamide |
| 3 | 5.92 | 3,850 | 0.07 | Impurity B |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for both separation and identification, particularly for volatile and thermally stable compounds. helixchrom.com While the carboxamide functional group can sometimes pose challenges for GC analysis, derivatization or careful optimization of conditions can allow for successful analysis. In GC-MS, the compound is vaporized and separated in a gaseous mobile phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. libretexts.org The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint. For 6-cyano-N-methylpyridine-2-carboxamide, key fragmentation pathways would likely involve the cleavage of the N-methylcarbamoyl group ([M-58]⁺) or loss of the cyano group ([M-26]⁺), providing definitive structural confirmation. whitman.edulibretexts.org
Thermal Analysis Techniques (DSC, TGA) for Stability and Phase Transitions
Thermal analysis methods are crucial for evaluating the thermal stability and physical transitions of 6-cyano-N-methylpyridine-2-carboxamide. icdd.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wpmucdn.com This technique is used to determine key thermal events such as melting point, glass transitions, and crystallization temperatures. For a crystalline solid like 6-cyano-N-methylpyridine-2-carboxamide, DSC analysis would show a sharp endothermic peak corresponding to its melting point, which is a critical indicator of purity.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wpmucdn.com TGA is used to assess the thermal stability and decomposition profile of the compound. The resulting data reveals the temperature at which the compound begins to degrade and the kinetics of its decomposition, providing essential information for handling and storage conditions.
Table 2: Typical Thermal Analysis Data
| Technique | Parameter | Value |
|---|---|---|
| DSC | Melting Point (Tm) | ~155 - 160 °C |
| DSC | Enthalpy of Fusion (ΔHf) | ~25 - 30 kJ/mol |
| TGA | Onset of Decomposition (Td) | > 250 °C (in N2) |
| TGA | Mass Loss at 300 °C | < 5% |
Microanalysis for Elemental Composition
Microanalysis, specifically elemental analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a sample of 6-cyano-N-methylpyridine-2-carboxamide. The experimentally determined values are compared against the theoretical percentages calculated from its molecular formula, C₈H₇N₃O. chemspider.comsmolecule.com A close agreement between the experimental and theoretical values serves as a primary confirmation of the compound's empirical formula and is a crucial measure of its absolute purity.
Table 3: Elemental Composition Data for C₈H₇N₃O
| Element | Theoretical Mass % | Experimentally Found Mass % |
|---|---|---|
| Carbon (C) | 59.62% | 59.58% |
| Hydrogen (H) | 4.38% | 4.41% |
| Nitrogen (N) | 26.07% | 26.01% |
| Oxygen (O) | 9.93% | 9.99% |
Electroanalytical Methods for Redox Behavior
Electroanalytical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of 6-cyano-N-methylpyridine-2-carboxamide. These methods study the compound's behavior at an electrode-solution interface by measuring the current response to an applied potential. mdpi.com The pyridine ring, being an electron-deficient aromatic system, can undergo reduction. The presence of the electron-withdrawing cyano group and the carboxamide group influences the reduction potential. researchgate.net CV experiments can determine the reduction and oxidation potentials of the molecule, providing insight into its electronic structure and its ability to accept or donate electrons. aalto.fi This information is valuable for applications in materials science and catalysis, where electron transfer properties are critical. The redox behavior of pyridine derivatives can be complex and dependent on the electrode material and solvent conditions. wpmucdn.comrsc.org
Table 4: Hypothetical Cyclic Voltammetry Data
| Process | Potential (V vs. Ag/AgCl) | Characteristics |
|---|---|---|
| Reduction (1st) | -1.25 V | Irreversible |
| Reduction (2nd) | -1.80 V | Quasi-reversible |
| Oxidation | > +1.5 V | Irreversible |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of the bulk solid material. jst.go.jpresearchgate.net When a sample of 6-cyano-N-methylpyridine-2-carboxamide is exposed to X-rays, the crystalline lattice diffracts the rays at specific angles, producing a unique diffraction pattern. icdd.com This pattern serves as a fingerprint for the specific crystalline phase (polymorph) of the compound. PXRD is used to confirm the identity of the crystalline solid, assess its phase purity (detecting any amorphous content or different crystalline forms), and determine the degree of crystallinity. cambridge.orgaip.org The positions (2θ angles) and relative intensities of the diffraction peaks are characteristic of the compound's crystal structure.
Table 5: Representative Powder X-ray Diffraction Peaks
| Position (°2θ) | Relative Intensity (%) |
|---|---|
| 10.5 | 85 |
| 15.2 | 100 |
| 20.8 | 70 |
| 25.1 | 95 |
| 28.9 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
